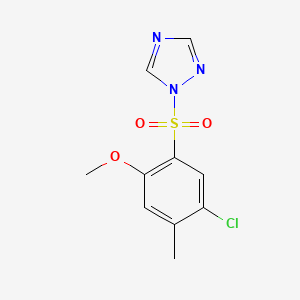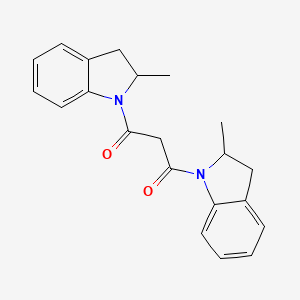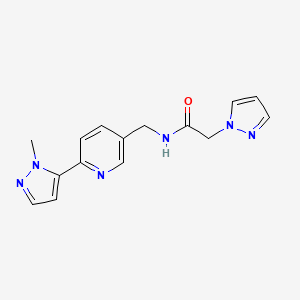![molecular formula C22H29N5O2 B2711227 3-isobutyl-1,7-dimethyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877616-25-6](/img/structure/B2711227.png)
3-isobutyl-1,7-dimethyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "3-isobutyl-1,7-dimethyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione" is an interesting heterocyclic molecule featuring a unique arrangement of functional groups. Its structure consists of a pyrimido-purine fused ring system with various alkyl and aryl substituents. These complex molecular configurations give it distinctive chemical and physical properties, making it of significant interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions:
Initial Synthesis: The synthesis often begins with the preparation of 6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione. This intermediate can be synthesized via a multi-step reaction involving cyclization and condensation reactions.
Functional Group Additions: Next, the introduction of the isobutyl, dimethyl, and phenethyl groups is achieved through substitution reactions. These steps might involve the use of alkyl halides under basic or acidic conditions.
Final Assembly: The final product, 3-isobutyl-1,7-dimethyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione, is obtained by carefully controlling reaction conditions such as temperature, solvent choice, and reagent concentrations to ensure high yield and purity.
Industrial Production Methods:
Scaling up the synthesis for industrial production involves optimizing each step to maximize efficiency and minimize cost. Techniques such as flow chemistry might be employed to increase reaction rates and control. Solvent selection, reaction kinetics, and purification steps are meticulously fine-tuned to produce the compound on a large scale.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, which may alter its substituent groups or the central heterocyclic system.
Reduction: Similarly, reduction reactions could be employed to modify specific functional groups, potentially altering the compound's activity.
Substitution: Various nucleophilic or electrophilic substitution reactions can occur, allowing for further modification of the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Typical agents include potassium permanganate or hydrogen peroxide under controlled conditions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride may be used, often in an inert atmosphere to prevent unwanted reactions.
Solvents: Depending on the reaction, solvents such as dimethyl sulfoxide (DMSO) or acetonitrile could be employed to dissolve reactants and control reaction rates.
Major Products:
科学研究应用
The compound's unique structure and reactivity make it valuable in various scientific fields:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Potentially studied for its interactions with biological macromolecules or as a probe in biochemical assays.
Industry: Utilized in materials science or as part of formulations requiring specific chemical properties.
作用机制
The exact mechanism by which 3-isobutyl-1,7-dimethyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione exerts its effects can involve interactions with various molecular targets. This might include binding to specific enzymes or receptors, thereby altering biochemical pathways. The compound's multiple functional groups enable it to engage in diverse interactions, making its action highly context-dependent.
相似化合物的比较
Similar Compounds: Examples include other substituted purines or pyrimidines such as adenine derivatives or allopurinol.
Unique Aspects: The combination of isobutyl, dimethyl, and phenethyl groups, along with the pyrimido-purine scaffold, sets it apart, potentially offering unique reactivity and specificity in its applications. This structural diversity is crucial for its distinctive properties and varied uses in research and industry.
Got more burning questions or another topic in mind?
属性
IUPAC Name |
1,7-dimethyl-3-(2-methylpropyl)-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2/c1-15(2)12-27-20(28)18-19(24(4)22(27)29)23-21-25(13-16(3)14-26(18)21)11-10-17-8-6-5-7-9-17/h5-9,15-16H,10-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDKPFPPDXUFFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(C)C)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-propoxyphenyl)propanamide](/img/structure/B2711145.png)
![Ethyl 3-{[6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-yl]amino}benzoate](/img/structure/B2711146.png)
![Ethyl 6-chloro-4-[(4-methoxyphenyl)amino]quinoline-3-carboxylate](/img/structure/B2711149.png)

![1-(2-Amino-6-phenylpyrido[2,3-d]pyrimidin-7-yl)-3-tert-butylurea](/img/new.no-structure.jpg)

![methyl N-[4-({3-[benzyl(methyl)carbamoyl]piperidin-1-yl}sulfonyl)phenyl]carbamate](/img/structure/B2711156.png)
![4-isopropoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2711157.png)
![N-(2,2-dimethoxyethyl)-7-hydroxy-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2711158.png)
![2-((1-(2,3-dimethylphenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2711159.png)
![2-ethyl-1-[5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]butan-1-one](/img/structure/B2711160.png)

![N-[3-(benzyloxy)-2-thienyl]-N'-phenylurea](/img/structure/B2711162.png)
![(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3'-chloro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2711164.png)
